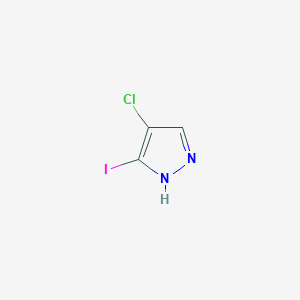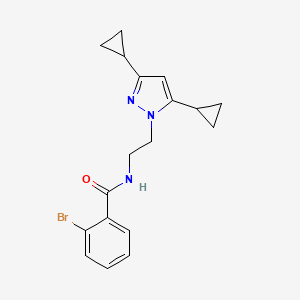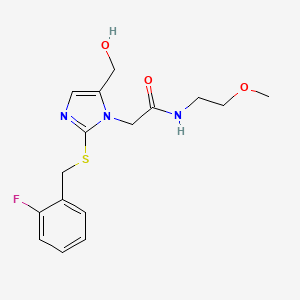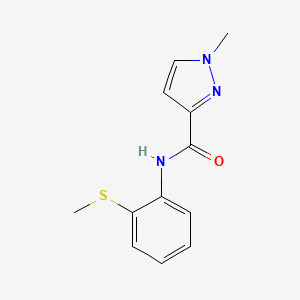
3-Iodo-4-chloro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-chloro-1H-pyrazole is a chemical compound with the CAS Number: 27258-13-5 . It has a molecular weight of 228.42 . The IUPAC name for this compound is 4-chloro-3-iodo-1H-pyrazole . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazoles, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C3H2ClIN2/c4-2-1-6-7-3(2)5/h1H, (H,6,7) . This indicates that the molecule consists of three carbon atoms, two nitrogen atoms, one iodine atom, and one chlorine atom.Chemical Reactions Analysis
Pyrazoles, including this compound, can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the retrieved data.Applications De Recherche Scientifique
- Intermédiaires de synthèse: Le 3-iodo-4-chloro-1H-pyrazole sert d'intermédiaire précieux dans la synthèse de composés biologiquement actifs . Les chercheurs l'utilisent comme bloc de construction pour créer des molécules plus complexes présentant des propriétés pharmacologiques spécifiques.
- Conception de ligands: Les pyrazoles, y compris le this compound, présentent à la fois des propriétés de donneur et d'accepteur de protons en raison de leurs atomes d'azote uniques. Leur rigidité structurale et leur possibilité d'adaptation en font d'excellents ligands pour la coordination avec les ions métalliques . Les chercheurs explorent leurs applications dans la conception de nouveaux complexes de coordination.
- Sites donneur-accepteur: La présence de sites donneurs et accepteurs au sein de la même molécule de pyrazole lui confère un rôle en chimie supramoléculaire. Les chercheurs étudient comment le this compound participe aux interactions hôte-invité, à l'auto-assemblage et à la reconnaissance moléculaire .
- Réactions médiées par l'indium: Le this compound a été utilisé dans les synthèses d'hétérobiaryles médiées par l'indium . Ces composés hétérocycliques trouvent des applications en science des matériaux, en découverte de médicaments et en électronique organique.
- Cibles biologiques: Bien que les études spécifiques sur le this compound soient limitées, des structures de pyrazole apparentées ont été explorées pour un large éventail de cibles biologiques . Les chercheurs étudient leur potentiel en tant qu'inhibiteurs enzymatiques, modulateurs de récepteurs et agents anticancéreux.
Chimie pharmaceutique
Chimie de coordination
Chimie supramoléculaire
Synthèse d'hétérobiaryles
Recherche biomédicale
Études spectroscopiques
En résumé, le this compound fait le pont entre la chimie de coordination, les interactions supramoléculaires et les applications synthétiques. Sa polyvalence en fait un composé intéressant pour une exploration plus approfondie dans divers domaines scientifiques. 🌟
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with personal protective equipment and ensure adequate ventilation .
Mécanisme D'action
Target of Action
Similar compounds like 4-iodopyrazole have been found to interact with alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase . These targets play crucial roles in various biochemical processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound involved in the survival of Mycobacterium tuberculosis .
Mode of Action
For instance, 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This suggests that 3-Iodo-4-chloro-1H-pyrazole might also undergo similar transformations, leading to changes in its targets.
Biochemical Pathways
Given the potential targets mentioned above, it’s plausible that this compound could influence pathways related to alcohol metabolism and the survival of certain bacteria .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
Based on its potential targets, it’s plausible that this compound could influence the activity of certain enzymes and potentially affect the survival of certain bacteria .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is light-sensitive , suggesting that exposure to light could affect its stability and efficacy. Furthermore, its insolubility in water could influence its distribution and action within the body, particularly in aqueous environments.
Analyse Biochimique
Biochemical Properties
3-Iodo-4-chloro-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as alcohol dehydrogenase and mycocyclosin synthase, inhibiting their activity. The interaction with alcohol dehydrogenase, for example, involves the binding of this compound to the active site of the enzyme, preventing the conversion of alcohols to aldehydes. This inhibition can be crucial in studying metabolic pathways and developing therapeutic agents .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. By altering these pathways, it can induce cell death in certain cancer cell lines, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to changes in gene expression, as seen in the downregulation of genes involved in cell proliferation and survival. Additionally, this compound can activate or inhibit signaling pathways, further influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light or oxidizing agents. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause adverse effects such as liver toxicity and oxidative stress. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can inhibit enzymes such as alcohol dehydrogenase, affecting the metabolism of alcohols and aldehydes. Additionally, the compound can alter metabolite levels, leading to changes in cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In the mitochondria, this compound can interact with mitochondrial enzymes, affecting cellular respiration and energy production .
Propriétés
IUPAC Name |
4-chloro-5-iodo-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOWQLJELKZSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2572355.png)

![N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2572357.png)


![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2572365.png)



![N-(3,5-dimethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2572374.png)
![1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2572375.png)
![2-Chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2572376.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572378.png)
